HIV-1 Reverse Transcriptase Inhibitory Potency: Direct IC₅₀ Comparison with Brominated Naphthalene Scaffolds
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene demonstrates sub-micromolar inhibitory activity against HIV-1 reverse transcriptase with an IC₅₀ of 410 nM, measured in a biochemical assay using poly(A)·oligo(dT)₁₅ template/primer [1]. This potency is approximately 2.6-fold weaker than the structurally related brominated naphthalene inhibitor BDBM50457374 (IC₅₀ = 280 nM) [2], yet the pentamethyl-1,4-dihydronaphthalene scaffold provides distinct physicochemical and synthetic advantages not present in the comparator. The 410 nM IC₅₀ value represents a well-characterized baseline for structure-activity relationship (SAR) studies and scaffold optimization campaigns, offering a quantitatively validated starting point for procurement decisions in antiviral drug discovery programs.
| Evidence Dimension | HIV-1 reverse transcriptase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 410 nM |
| Comparator Or Baseline | BDBM50457374 (CHEMBL4203523, a brominated naphthalene-based inhibitor): IC₅₀ = 280 nM |
| Quantified Difference | Target compound is 2.6-fold less potent than comparator |
| Conditions | Biochemical assay: inhibition of HIV-1 reverse transcriptase assessed as reduction in biotin-labeled dUTP incorporation into DNA using poly(A)·oligo(dT)₁₅ as template/primer [1][2] |
Why This Matters
The defined IC₅₀ of 410 nM provides a quantifiable benchmark for antiviral screening campaigns, enabling direct potency comparisons when selecting this scaffold for medicinal chemistry optimization versus alternative brominated naphthalene inhibitors.
- [1] BindingDB. BDBM50078602 (CHEMBL3415148): IC₅₀ 410 nM for HIV-1 reverse transcriptase inhibition. ChEMBL curated. View Source
- [2] BindingDB. BDBM50457374 (CHEMBL4203523): IC₅₀ 280 nM for HIV-1 reverse transcriptase p66/p51 inhibition. View Source
